1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one
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Overview
Description
1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body, and they are metabolized primarily in the liver .
Result of Action
It has been reported that a similar compound, quinolin-8-yl 4-chlorobenzoate, exhibited low activity against hop-92 and ekvx non-small-cell lung and uo-31 renal cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one typically involves the reaction of 8-hydroxyquinoline with 4-chlorobenzoyl chloride. This reaction is mediated by triethylamine in acetonitrile at room temperature . The process is notable for its clean reaction profile and straightforward procedure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the chlorobenzoyl group.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their biological activities.
Quinazolinones: Compounds with a similar fused ring structure but different functional groups.
Uniqueness
1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one is unique due to the presence of the 4-chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific properties and applications.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-16-7-5-13(6-8-16)20(24)22-10-9-19(23)17-11-14-3-1-2-4-15(14)12-18(17)22/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGPERBEPLUXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC3=CC=CC=C3C=C2C1=O)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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